

# Application Note: Thiotriazinone as a Reference Standard in Chromatographic Analysis

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## Compound of Interest

**Compound Name:** Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione

**Cat. No.:** B193997

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## Introduction

Thiotriazinone (CAS: 58909-39-0), chemically known as **Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione**, is a key intermediate in the synthesis of various pharmaceuticals, most notably the third-generation cephalosporin antibiotic, ceftriaxone.<sup>[1]</sup> As a critical process intermediate and a potential impurity in the final active pharmaceutical ingredient (API), the accurate identification and quantification of Thiotriazinone are paramount for ensuring drug quality, safety, and efficacy. This application note provides a detailed protocol for the use of Thiotriazinone as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quality control of pharmaceutical preparations.

Reference standards are crucial for the calibration of analytical instruments and for the validation of analytical methods.<sup>[2][3]</sup> They provide a benchmark against which the identity and purity of a substance can be definitively established. Thiotriazinone, when used as a reference standard, enables the precise quantification of its presence as an impurity in ceftriaxone or other related drug substances and products.

## Chemical and Physical Properties of Thiotriazinone

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical procedures.

Property	Value	Reference
Chemical Name	Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione	<a href="#">[1]</a>
Synonyms	Ceftriaxone Impurity C, TTZ	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	58909-39-0	<a href="#">[4]</a>
Molecular Formula	C4H5N3O2S	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	159.17 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to off-white crystalline solid/powder	<a href="#">[4]</a>
Melting Point	168-171 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Solubility	Sparingly soluble in DMSO, slightly soluble in Methanol	<a href="#">[1]</a> <a href="#">[4]</a>
Storage	Sealed in a dry environment at 2-8°C	<a href="#">[4]</a>

## Experimental Protocols

The following protocols are provided as a guide for the use of Thiotriazinone as a reference standard in HPLC analysis. Method optimization and validation are recommended for specific applications and matrices.

### Protocol 1: Preparation of Thiotriazinone Standard Stock Solution

Objective: To prepare a concentrated stock solution of Thiotriazinone reference standard.

Materials:

- Thiotriazinone Reference Standard (purity  $\geq$  98%)
- HPLC-grade Methanol

- Volumetric flasks (Class A)
- Analytical balance

Procedure:

- Accurately weigh approximately 10 mg of Thiotriazinone reference standard into a 10 mL volumetric flask.
- Add approximately 5 mL of HPLC-grade methanol and sonicate for 5 minutes to dissolve the standard completely.
- Allow the solution to return to room temperature.
- Make up the volume to 10 mL with methanol and mix thoroughly.
- This yields a stock solution with a nominal concentration of 1 mg/mL.
- Store the stock solution at 2-8°C and protect from light.

## Protocol 2: Preparation of Calibration Standards and Quality Control Samples

Objective: To prepare a series of calibration standards and quality control (QC) samples for linearity assessment and method validation.

Materials:

- Thiotriazinone Standard Stock Solution (1 mg/mL)
- HPLC-grade mobile phase (as described in Protocol 3)
- Volumetric flasks (Class A)
- Pipettes (calibrated)

Procedure:

- Perform serial dilutions of the Thiotriazinone Standard Stock Solution with the mobile phase to prepare calibration standards at concentrations of, for example, 1, 5, 10, 25, 50, and 100  $\mu\text{g/mL}$ .
- Prepare at least three levels of QC samples (e.g., low, medium, and high concentrations) in a similar manner from a separate weighing of the reference standard, if available, to ensure accuracy.

## Protocol 3: HPLC Method for Quantification of Thiotriazinone

**Objective:** To provide a robust HPLC method for the separation and quantification of Thiotriazinone. This method is based on typical conditions for the analysis of ceftriaxone and its impurities.[3][6]

Instrumentation and Conditions:

Parameter	Recommended Condition
HPLC System	A system with a UV detector
Column	C18, 5 $\mu\text{m}$ , 4.6 x 150 mm (or equivalent)
Mobile Phase A	0.02 M Phosphate buffer, pH adjusted to 6.5 with phosphoric acid
Mobile Phase B	Acetonitrile
Gradient	Isocratic or a shallow gradient depending on the sample matrix. For isocratic elution, a starting composition of 95:5 (Mobile Phase A: Mobile Phase B) is recommended.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm[6]
Injection Volume	20 $\mu\text{L}$

**System Suitability:** Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	$\leq 2.0$
Theoretical Plates (N)	$\geq 2000$
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$ (for 6 replicate injections of a standard solution)

## Data Presentation

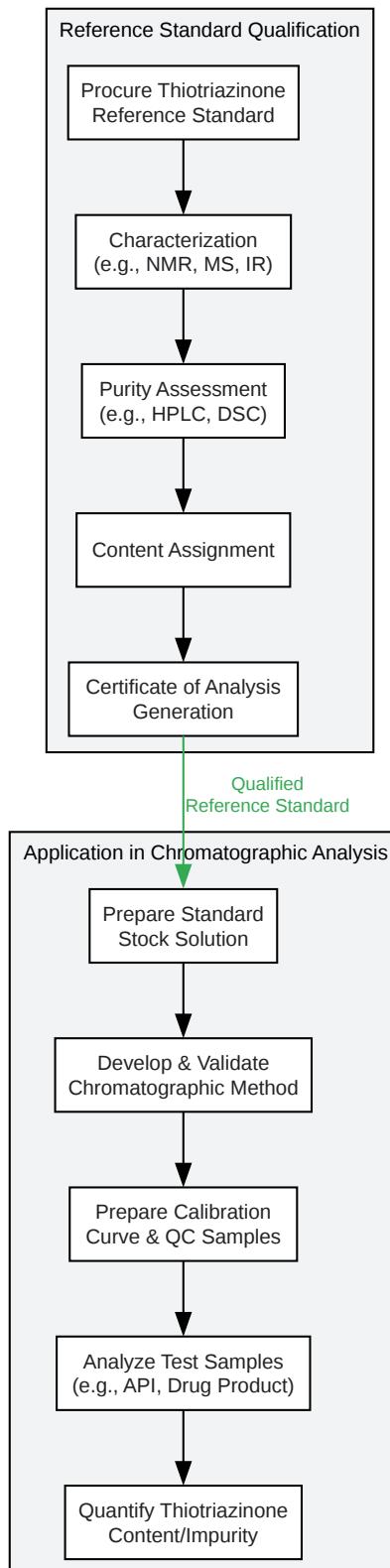
The following table summarizes hypothetical linearity data for the quantification of Thiotriazinone using the described HPLC method.

Concentration ( $\mu\text{g/mL}$ )	Mean Peak Area (n=3)	Standard Deviation	%RSD
1	15,234	212	1.39
5	76,170	989	1.30
10	151,980	1,823	1.20
25	380,100	4,181	1.10
50	758,900	7,589	1.00
100	1,521,000	13,689	0.90
Correlation Coefficient ( $r^2$ )	$\geq 0.999$		

## Visualizations

## Experimental Workflow for Reference Standard Qualification

The following diagram illustrates the workflow for the qualification and use of Thiotriazinone as a reference standard.

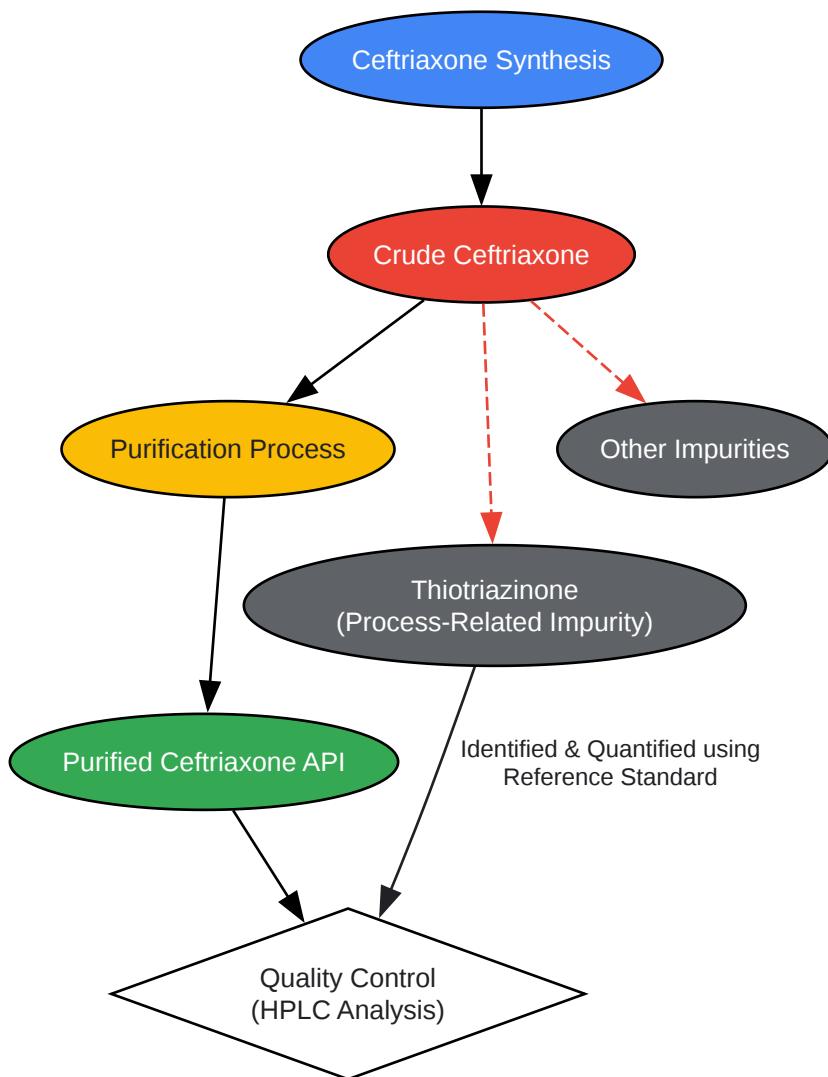


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Caption: Workflow for the qualification and use of Thiotriazinone as a reference standard.

## Logical Relationship in Impurity Profiling

This diagram shows the logical relationship of Thiotriazinone as a known impurity in the context of ceftriaxone synthesis and quality control.

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Caption: Role of Thiotriazinone as an impurity in ceftriaxone quality control.

## Conclusion

The use of a well-characterized Thiotriazinone reference standard is indispensable for the accurate and reliable chromatographic analysis of ceftriaxone and related pharmaceutical products. The protocols and information provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize Thiotriazinone in their quality control and research endeavors. Adherence to these guidelines will contribute to ensuring the quality and safety of pharmaceutical products.

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